molecular formula C10H10ClNO3S B13772880 Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- CAS No. 66214-43-5

Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-

Cat. No.: B13772880
CAS No.: 66214-43-5
M. Wt: 259.71 g/mol
InChI Key: GDQGYYWSXWKWAQ-UHFFFAOYSA-N
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Description

Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an acetic acid moiety linked to a substituted phenyl ring through a thioether bond. The presence of functional groups such as the aminocarbonyl, chloro, and methyl groups on the phenyl ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 3-methylphenylamine to introduce the chloro groupThe final step involves the formation of the thioether bond by reacting the intermediate with acetic acid and a suitable thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((2-(aminocarbonyl)-5-chlorophenyl)thio)-: Lacks the methyl group, which can affect its reactivity and binding properties.

    Acetic acid, ((2-(aminocarbonyl)-3-methylphenyl)thio)-: Lacks the chloro group, altering its chemical behavior.

    Acetic acid, ((2-(aminocarbonyl)-5-methylphenyl)thio)-: Lacks the chloro group, affecting its interactions with other molecules

Uniqueness

The presence of both the chloro and methyl groups in acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- makes it unique. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and specific binding affinities, which can enhance its effectiveness in various applications .

This detailed article provides a comprehensive overview of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66214-43-5

Molecular Formula

C10H10ClNO3S

Molecular Weight

259.71 g/mol

IUPAC Name

2-(2-carbamoyl-5-chloro-3-methylphenyl)sulfanylacetic acid

InChI

InChI=1S/C10H10ClNO3S/c1-5-2-6(11)3-7(9(5)10(12)15)16-4-8(13)14/h2-3H,4H2,1H3,(H2,12,15)(H,13,14)

InChI Key

GDQGYYWSXWKWAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)SCC(=O)O)Cl

Origin of Product

United States

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